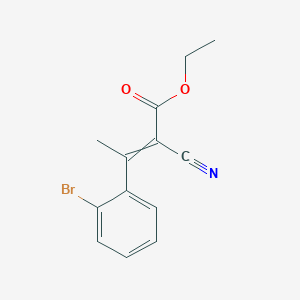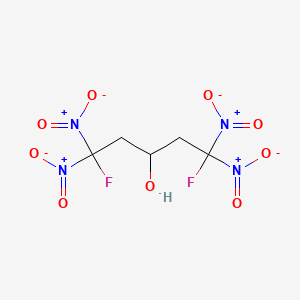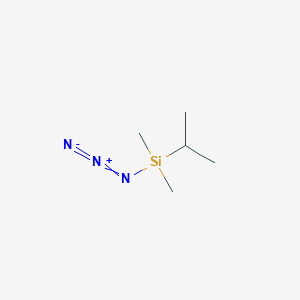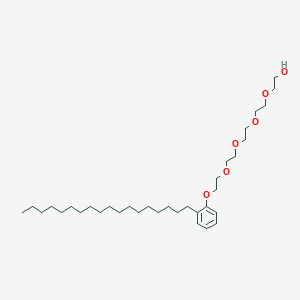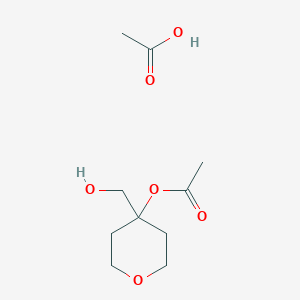
Acetic acid--4-(hydroxymethyl)oxan-4-yl acetate (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate is an organic compound that features both acetic acid and oxan-4-yl acetate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate typically involves the esterification of 4-(hydroxymethyl)oxan-4-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
4-(hydroxymethyl)oxan-4-ol+acetic acid→acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate+water
Industrial Production Methods
In an industrial setting, the production of acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed
Oxidation: 4-(carboxymethyl)oxan-4-yl acetate.
Reduction: 4-(hydroxymethyl)oxan-4-yl alcohol.
Substitution: Various substituted oxan-4-yl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving esterification and hydrolysis reactions.
Industry: Used in the production of polymers and resins due to its reactivity and structural properties.
Mecanismo De Acción
The mechanism of action of acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate involves its ability to undergo esterification and hydrolysis reactions. The molecular targets and pathways involved include:
Esterification: The hydroxymethyl group reacts with carboxylic acids to form esters.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acetic acid.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate: Unique due to the presence of both acetic acid and oxan-4-yl acetate moieties.
Tetrahydropyran-4-ylacetic acid: Similar structure but lacks the ester group.
4-(hydroxymethyl)oxan-4-yl acetate: Similar but does not contain the acetic acid moiety.
Uniqueness
Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
100506-87-4 |
|---|---|
Fórmula molecular |
C10H18O6 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C8H14O4.C2H4O2/c1-7(10)12-8(6-9)2-4-11-5-3-8;1-2(3)4/h9H,2-6H2,1H3;1H3,(H,3,4) |
Clave InChI |
ROWOEKCFKWOGJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)OC1(CCOCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


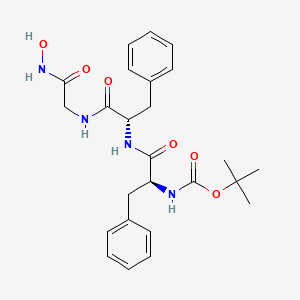
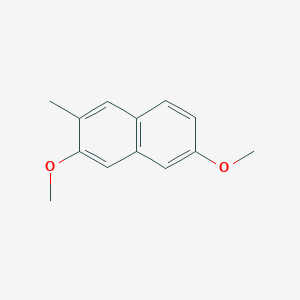
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
